molecular formula C12H16N4O2S B117948 Thiamine thiazolone CAS No. 490-82-4

Thiamine thiazolone

Cat. No.: B117948
CAS No.: 490-82-4
M. Wt: 280.35 g/mol
InChI Key: VXCONGLPCAPYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiamine thiazolone is a derivative of thiamine, also known as vitamin B1. Thiamine is a water-soluble vitamin that plays a crucial role in energy metabolism and the normal functioning of the nervous system. This compound retains the thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which is essential for its biological activity .

Mechanism of Action

Target of Action

Thiamine thiazolone primarily targets enzymes involved in carbohydrate metabolism, including transketolase , α-ketoglutarate dehydrogenase , pyruvate dehydrogenase , and branched chain α-keto acid dehydrogenase . These enzymes play a crucial role in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids . This compound also interacts with the TAS2R1 receptor , resulting in the activation of synaptic ion currents .

Mode of Action

This compound acts by redirecting the glycolytic flux, leading to a reduction in intracellular protein glycation . This compound is mainly the transport form of the vitamin, while the active forms are phosphorylated thiamine derivatives .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a key role in intracellular glucose metabolism . It is also involved in the link between glycolysis and the citric acid cycle, the citric acid cycle itself, and the pentose-phosphate pathway . These pathways allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Pharmacokinetics

The pharmacokinetics of this compound involves both an active and nonsaturable passive process . The AUC0-10 hr and Cmax values increase nonlinearly between 100 mg and 1500 mg . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride .

Result of Action

The result of this compound’s action is the formation of a very stable 2(3H)-thiazolone intermediate . This intermediate is obtained after the cleavage of the C–H and O–O bonds of the H3C–O2˙ adduct of thiamine .

Action Environment

The action environment of this compound is influenced by various factors. For instance, the water-soluble character of vitamin B1 enhances proton transfers along hydrogen bonds of the water cluster . Additionally, the competition between thiamine and the antidiabetic drug metformin for common transporters can be a reason for the thiamine deficiency underlying metformin side effects .

Biochemical Analysis

Biochemical Properties

Thiamine Thiazolone, like thiamine, is likely to be involved in a wide variety of enzymatic reactions. Thiamine-dependent enzymes catalyze a wide variety of reactions, including the formation or cleavage of carbon-sulfur, carbon-oxygen, carbon-nitrogen, and especially carbon-carbon bonds . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be fully identified.

Cellular Effects

Given its similarity to thiamine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiamine-dependent enzymes are known to possess a wide substrate spectrum, ranging from small compounds like formaldehyde to bulky hydroxyl-phytanoyl-CoA molecules . This compound may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as thiamine, which helps the body release energy from carbohydrates during metabolism . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine thiazolone can be synthesized through various synthetic routes. One common method involves the reaction of thiamine with specific reagents to introduce the thiazolone moiety. For example, the oxidation of thiamine with methyl peroxy radical or cyanogen bromide in the presence of water can lead to the formation of this compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Thiamine thiazolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Mercury (II) chloride, cyanogen bromide.

    Reducing Agents: Various reducing agents depending on the desired product.

    Reaction Conditions: Controlled temperatures, use of catalysts, and specific solvents to facilitate the reactions.

Major Products Formed:

    Thiochrome: Formed through oxidation reactions.

    Substituted Thiazolones: Formed through substitution reactions with different reagents.

Comparison with Similar Compounds

  • Thiazole
  • Thiazoline
  • Thiazolidine

Thiamine thiazolone’s unique properties and diverse applications make it a valuable compound in various scientific fields.

Properties

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCONGLPCAPYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197660
Record name Thiamine thiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-82-4
Record name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamine thiazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamine thiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAMINE THIAZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88Z903YTF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiamine thiazolone
Reactant of Route 2
Thiamine thiazolone
Reactant of Route 3
Thiamine thiazolone
Reactant of Route 4
Thiamine thiazolone
Reactant of Route 5
Thiamine thiazolone
Reactant of Route 6
Thiamine thiazolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.